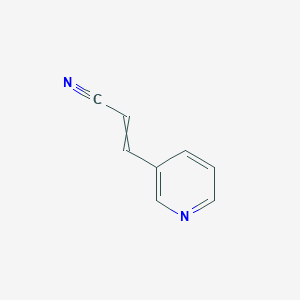

3-(3-Pyridinyl)acrylonitrile

描述

Structure

3D Structure

属性

分子式 |

C8H6N2 |

|---|---|

分子量 |

130.15 g/mol |

IUPAC 名称 |

3-pyridin-3-ylprop-2-enenitrile |

InChI |

InChI=1S/C8H6N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H |

InChI 键 |

CNHMTMHYYONLOV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CN=C1)C=CC#N |

产品来源 |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 3 Pyridinyl Acrylonitrile

Mechanistic Investigations of Conjugate Additions

The electron-deficient olefinic bond in 3-(3-Pyridinyl)acrylonitrile makes it a prime candidate for conjugate addition reactions, particularly the Michael addition. This section explores the mechanistic details of these additions, including the role of various nucleophiles and the application of chiral catalysis for asymmetric synthesis.

Nucleophilic Michael Additions to the Electron-Deficient Olefin

The Michael addition to this compound involves the 1,4-addition of a nucleophile to the α,β-unsaturated nitrile system. The electron-withdrawing nature of both the pyridinyl and acrylonitrile (B1666552) groups enhances the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack. The general mechanism proceeds through the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

A wide array of nucleophiles can participate in the Michael addition to acrylonitrile derivatives. The reactivity of these nucleophiles is largely governed by their nucleophilicity and steric bulk. Common nucleophiles include amines, thiols, and carbanions.

Primary and secondary amines are effective nucleophiles in aza-Michael additions to acrylonitrile. The reaction is often catalyzed by lipases, which can lead to shorter reaction times compared to uncatalyzed reactions researchgate.net. The lone pair of electrons on the nitrogen atom readily attacks the β-carbon of the acrylonitrile moiety.

Thiols are also highly reactive nucleophiles in thia-Michael additions. The reaction can be base-catalyzed, where a base deprotonates the thiol to form a more nucleophilic thiolate anion mdpi.com. This thiolate then adds to the Michael acceptor mdpi.com. The reaction is highly efficient and selective mdpi.com. The reactivity of thiols is influenced by their acidity and steric hindrance chemistrysteps.com.

Carbon nucleophiles, such as enolates derived from β-ketoesters or malonates, are also commonly employed in Michael additions to form new carbon-carbon bonds. The stability of the resulting enolate intermediate plays a crucial role in the reaction's feasibility.

Table 1: General Reactivity Trends of Nucleophiles with α,β-Unsaturated Nitriles

| Nucleophile Type | Example Nucleophile | General Reactivity | Key Factors |

| Nitrogen (Amine) | Piperidine (B6355638) | High | Basicity, Steric Hindrance |

| Sulfur (Thiol) | Thiophenol | Very High | Acidity of Thiol, Nucleophilicity of Thiolate |

| Carbon (Enolate) | Diethyl Malonate | Moderate to High | pKa of the Carbon Acid, Stability of the Enolate |

| Oxygen (Alkoxide) | Sodium Methoxide | Moderate | Basicity, Solvent Effects |

This table presents generalized reactivity trends based on established principles of Michael additions. Specific reaction rates for this compound may vary.

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Asymmetric Michael additions to this compound can be achieved using chiral catalysts, which create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other.

Various chiral catalysts have been developed for asymmetric conjugate additions, including chiral amines, metal complexes with chiral ligands, and polymer-anchored chiral catalysts rsc.orgresearchgate.netnih.govnih.gov. For instance, chiral primary amines can catalyze the highly enantioselective Michael addition of malononitrile (B47326) to vinyl ketones nih.gov. Chiral pyrrolidine-pyridine conjugate bases have also been shown to be effective catalysts for the asymmetric Michael addition of ketones to nitroolefins, yielding adducts with high enantioselectivities figshare.com.

The mechanism of these catalytically controlled reactions often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the nucleophile in a stereocontrolled manner. The design of the chiral catalyst is crucial in dictating the stereochemical outcome of the reaction.

Computational Studies on Michael Addition Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions. DFT calculations can provide insights into the geometries and energies of transition states, intermediates, and products, helping to rationalize experimentally observed reactivity and selectivity.

For Michael additions, computational studies can be used to compare the energies of different possible transition states, thereby predicting the most likely reaction pathway. These studies have shown that the stability of the enolate intermediate, which closely resembles the transition state, can be used to predict the reactivity of Michael acceptors with thiol-containing compounds nih.gov.

In the context of this compound, computational studies can help to understand the influence of the 3-pyridyl group on the electronic structure of the molecule and the transition state energies for Michael additions. Such studies can aid in the design of more efficient and selective catalysts for these reactions.

Cycloaddition Reactions Involving the Pyridinyl-Acrylonitrile Moiety

The double bond in this compound can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile.

Diels-Alder Reactions and Regiochemical Control

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. In the case of this compound, it can react with a conjugated diene. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a key aspect to consider.

The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. The general principle is that the most nucleophilic carbon of the diene will bond to the most electrophilic carbon of the dienophile masterorganicchemistry.com. This can often be predicted by examining the resonance structures of the reactants to determine the partial positive and negative charges on the atoms involved youtube.com.

For this compound, the electron-withdrawing nature of the nitrile group makes the β-carbon more electrophilic. The 3-pyridyl group also influences the electronic distribution. The regioselectivity of its Diels-Alder reactions can be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) chemtube3d.com. Computational studies using DFT can provide a more quantitative prediction of the regioselectivity by calculating the activation energies for the formation of the different possible regioisomers rsc.orgmdpi.comnih.gov. An example is the reaction of 1,3-butadiene (B125203) with acrylonitrile to form 4-cyanocyclohexene libretexts.org.

[3+2] Cycloaddition Pathways for Heterocycle Construction

The carbon-carbon double bond in this compound, activated by the electron-withdrawing nitrile group, serves as an excellent dipolarophile for [3+2] cycloaddition reactions. This type of reaction, also known as a 1,3-dipolar cycloaddition, is a powerful, atom-economical method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction proceeds in a concerted fashion between a 1,3-dipole and a dipolarophile. wikipedia.org

In the context of this compound, the molecule acts as the dipolarophile. It can react with a variety of 1,3-dipoles to yield a range of heterocyclic scaffolds. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. wikipedia.org Generally, the reaction involves the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Key [3+2] cycloaddition pathways involving this compound include:

Reaction with Nitrile Oxides: When treated with a nitrile oxide (generated in situ from an oxime), this compound is expected to form a 3,5-disubstituted isoxazoline. This reaction provides a direct route to N-O containing heterocycles. wikipedia.org

Reaction with Azides: The cycloaddition with organic azides yields triazoline rings, which can be unstable but may be converted to other useful products. The copper-catalyzed version of this reaction, often termed "click chemistry," is highly efficient for forming triazoles. youtube.com

Reaction with Nitrones: Nitrones react as 1,3-dipoles to produce isoxazolidine (B1194047) rings, which are precursors to valuable 1,3-aminoalcohols upon reductive N-O bond cleavage. wikipedia.org

Reaction with Azomethine Ylides: These dipoles react to form pyrrolidine (B122466) rings, a core structure in many natural products and pharmaceuticals.

The following table summarizes potential heterocycles that can be constructed from this compound via [3+2] cycloaddition pathways.

| 1,3-Dipole | General Structure | Resulting Heterocycle | Heterocycle Structure (with Pyridinyl Acrylonitrile) |

| Nitrile Oxide | R-C≡N⁺-O⁻ | Isoxazoline | 3-R-5-(3-pyridinyl)-4-cyano-4,5-dihydroisoxazole |

| Azide | R-N=N⁺=N⁻ | Triazoline | 1-R-4-(3-pyridinyl)-5-cyano-4,5-dihydro-1H-1,2,3-triazole |

| Nitrone | R₂C=N⁺(R)-O⁻ | Isoxazolidine | 2,4-di-R-3-(3-pyridinyl)-3-cyanoisoxazolidine |

| Azomethine Ylide | R₂C=N⁺(R)-C⁻R₂ | Pyrrolidine | 1,3-di-R-2-(3-pyridinyl)-2-cyanopyrrolidine |

Reactivity of the Pyridinyl Nitrogen and Nitrile Functional Group

The dual functionality of this compound allows for selective transformations at either the pyridine (B92270) nitrogen or the nitrile group, enabling diverse derivatization strategies.

The lone pair of electrons on the nitrogen atom of the pyridine ring retains its nucleophilic character, allowing it to participate in classic reactions such as N-alkylation and N-oxidation.

N-Alkylation: The pyridine nitrogen can be readily alkylated by treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form quaternary pyridinium (B92312) salts. This reaction proceeds via a standard Sₙ2 mechanism where the nitrogen atom acts as the nucleophile. The resulting pyridinium salts exhibit altered solubility and electronic properties, and the attached alkyl groups can serve as handles for further modification. While the electron-withdrawing acrylonitrile substituent slightly reduces the nucleophilicity of the pyridine nitrogen compared to pyridine itself, the alkylation proceeds efficiently under standard conditions. nih.gov

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org This transformation converts the pyridine into a pyridine N-oxide derivative. The N-oxide functional group significantly modifies the reactivity of the aromatic ring, activating the positions ortho and para to the nitrogen for nucleophilic substitution and influencing the regioselectivity of other reactions. scripps.edu The existence of stable polymers like poly(vinylpyridine N-oxide) demonstrates that the presence of a vinyl group does not impede the N-oxidation process. morressier.compolysciences.com

| Reaction | Reagent(s) | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-3-(1-(cyanovinyl))pyridinium Halide |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | 3-(3-Pyridinyl-1-oxide)acrylonitrile |

The nitrile functional group is a versatile precursor that can be converted into amines, carboxylic acids, amides, or aldehydes. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Heating this compound with aqueous acid (e.g., HCl, H₂SO₄) will convert the nitrile group into a carboxylic acid, yielding 3-(3-Pyridinyl)acrylic acid and an ammonium (B1175870) salt. youtube.com The reaction proceeds via initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water and tautomerization to an amide intermediate, which is further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis: Refluxing with an aqueous base (e.g., NaOH) initially forms the sodium salt of the carboxylic acid (sodium 3-(3-pyridinyl)acrylate) and ammonia. Subsequent acidification is required to obtain the free carboxylic acid. youtube.com

Reduction: The nitrile and the adjacent C=C double bond can be selectively reduced depending on the choice of reducing agent.

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst). libretexts.org These conditions typically also reduce the C=C double bond, leading to 3-(3-pyridinyl)propan-1-amine.

Conjugate Reduction of C=C Bond: The activated C=C double bond can be selectively reduced while preserving the nitrile group. Reagents such as sodium borohydride (B1222165) in a pyridine-methanol solvent system or catalytic systems like copper complexes with silane (B1218182) reductants are effective for this transformation, yielding 3-(3-pyridinyl)propanenitrile. tandfonline.comrsc.org

Partial Reduction to Aldehyde: Reagents like diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction of the nitrile to an imine intermediate, which upon acidic workup hydrolyzes to an aldehyde. This reaction can often be performed selectively in the presence of the C=C double bond, yielding 3-(3-pyridinyl)acrolein. libretexts.org

| Transformation | Reagent(s) | Major Product |

| Full Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | 3-(3-Pyridinyl)acrylic acid |

| Full Reduction | LiAlH₄ or H₂/Catalyst | 3-(3-Pyridinyl)propan-1-amine |

| Conjugate Reduction | NaBH₄, Pyridine/MeOH | 3-(3-Pyridinyl)propanenitrile |

| Partial Nitrile Reduction | 1. DIBAL-H; 2. H₃O⁺ | 3-(3-Pyridinyl)acrolein |

The α,β-unsaturated nitrile moiety is an excellent platform for the synthesis of various nitrogen-containing heterocycles through reactions with binucleophiles. doi.org The typical reaction sequence involves an initial Michael addition of one nucleophilic center of the reagent to the β-carbon of the acrylonitrile, followed by an intramolecular cyclization where the second nucleophilic center attacks the electrophilic carbon of the nitrile group.

For example, reaction with hydrazine (B178648) or substituted hydrazines would lead to the formation of pyrazole (B372694) derivatives. The initial conjugate addition of a hydrazine nitrogen atom would be followed by the intramolecular attack of the second nitrogen atom onto the nitrile, which after tautomerization yields the stable heterocyclic aromatic ring. Similarly, reaction with hydroxylamine (B1172632) can produce isoxazoles, and reaction with amidines can lead to pyrimidine (B1678525) derivatives. These reactions highlight the utility of this compound as a precursor for complex, biologically relevant scaffolds. researchgate.net

Polymerization Studies of this compound

As a vinyl monomer, this compound is capable of undergoing polymerization to form poly(this compound). The reactivity in polymerization is influenced by both the vinyl group and the pendant pyridinyl and nitrile functionalities.

The polymerization of this compound can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The mechanism follows the classical steps of radical polymerization:

Initiation: The initiator thermally decomposes to generate primary radicals, which add to the double bond of a monomer molecule to create an active monomer radical.

Propagation: The monomer radical rapidly adds to subsequent monomer units, extending the polymer chain.

Termination: The growth of polymer chains is terminated, typically through combination (two growing chains coupling) or disproportionation. Studies on the polymerization of 2-vinylpyridine (B74390) have shown that termination occurs almost entirely by combination. rsc.org

The kinetics of polymerization for vinylpyridines have been studied in detail. rsc.orgacs.org For the AIBN-photosensitized polymerization of 2-vinylpyridine, the propagation (kₚ) and termination (kₜ) rate constants were determined, along with the corresponding activation energies. rsc.org

Kinetic Parameters for 2-Vinylpyridine Polymerization

| Parameter | Value |

|---|---|

| Propagation Rate Constant (kₚ) | 96.6 L mol⁻¹ s⁻¹ |

| Termination Rate Constant (kₜ) | 8.9 x 10⁶ L mol⁻¹ s⁻¹ |

| Activation Energy for Propagation (Eₚ) | 8 kcal/mol |

| Activation Energy for Termination (Eₜ) | 5 kcal/mol |

| Heat of Polymerization (ΔHₚ) | -17.3 kcal/mol |

(Data from Bengough & Henderson for 2-vinylpyridine polymerization) rsc.org

The presence of the nitrile group in this compound is expected to influence these kinetic parameters by modifying the electronic character and steric hindrance of the monomer. Furthermore, controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which have been successfully applied to 3-vinylpyridine (B15099) and 4-vinylpyridine (B31050), should also be applicable. cmu.educmu.edumdpi.com These methods allow for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures like block copolymers. In copolymerization reactions, the monomer reactivity ratios, which describe the relative tendency of a growing polymer radical to add its own type of monomer versus the comonomer, would be critical. For the copolymerization of 4-vinylpyridine and styrene (B11656), the reactivity ratios (rᵥ, rₛ) have been reported as approximately 0.85 and 0.67, respectively, indicating a tendency toward random copolymerization. researchgate.net

Anionic Polymerization Investigations

The anionic polymerization of vinyl monomers is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. wikipedia.orgethernet.edu.et This method is particularly effective for monomers possessing strong electron-withdrawing groups that can stabilize the propagating anionic species. eresearchco.com The this compound monomer is an excellent candidate for anionic polymerization due to the presence of two such groups: the nitrile (-C≡N) group and the pyridinyl ring. Both substituents effectively delocalize the negative charge of the propagating carbanion, thereby increasing the monomer's reactivity towards nucleophilic attack. eresearchco.comuni-bayreuth.de

While specific experimental studies on the anionic polymerization of this compound are not extensively detailed in published literature, its reactivity profile can be inferred from comprehensive research on related monomers, primarily acrylonitrile and 2- and 4-vinylpyridine. uni-bayreuth.deacs.org The combined electron-withdrawing capacity of the nitrile and pyridyl groups suggests that this compound would be a highly reactive monomer in anionic systems, likely polymerizing more readily than styrene and exhibiting reactivity comparable to or greater than acrylonitrile itself. study.com

The polymerization would proceed via a chain-growth mechanism involving initiation, propagation, and, under controlled conditions, a lack of termination, leading to a "living" polymerization. wikipedia.org

Initiation : The process begins with the addition of a potent nucleophilic initiator (B:⁻) to the β-carbon of the monomer's vinyl group. This attack is facilitated by the electron-deficient nature of the carbon-carbon double bond. A variety of initiators are suitable for such reactive monomers, including organolithium compounds (e.g., n-butyllithium), alkali metal amides, and more complex systems like those based on tertiary amines and ethylene (B1197577) oxide. study.comresearchgate.netrsc.org

Propagation : The newly formed carbanion, stabilized by resonance across the pyridinyl and nitrile moieties, then acts as a nucleophile, attacking another monomer molecule. This process repeats, rapidly extending the polymer chain. The rate of propagation for highly reactive monomers like vinylpyridines can be nearly instantaneous. acs.org

Living Polymerization : A key advantage of anionic polymerization is the potential for creating "living" polymers. wikipedia.org In a highly purified system, free from terminating agents like water or carbon dioxide, the anionic chain ends remain active indefinitely. This allows for the synthesis of block copolymers by the sequential addition of different monomers and the creation of polymers with predictable molecular weights and low polydispersity. wikipedia.orgacs.org

Given the high reactivity, side reactions, such as cyclization or attack on the nitrile group, could potentially occur, necessitating carefully controlled reaction conditions, including low temperatures and high-purity reagents and solvents (e.g., tetrahydrofuran, dimethylformamide). researchgate.netresearchgate.net

To illustrate the expected outcomes, the following table presents research findings from the anionic polymerization of acrylonitrile, a structurally related monomer. These studies highlight the typical conditions and resulting polymer characteristics that could be anticipated for this compound.

Table 1: Representative Research Findings for Anionic Polymerization of Acrylonitrile This data is for Acrylonitrile and is presented for illustrative purposes due to the absence of specific literature on this compound.

| Initiator System | Solvent | Temperature (°C) | Number-Average Molecular Mass (M_n) ( g/mol ) | Polydispersity Index (M_w/M_n) | Reference |

| Ethylene Oxide - Bicyclic Amine | Dimethyl Sulfoxide (DMSO) | Room Temp. | 163,000 | 2.80 | researchgate.net |

| Ethylene Oxide - Bicyclic Amine | Tetrahydrofuran (THF) | Room Temp. | 476,000 | 1.55 | researchgate.net |

| Lithium diisopropylamide | N,N-dimethylformamide (DMF) | Not Specified | - | 1.49 - 1.93 | researchgate.net |

| Lithium amides | N,N-dimethylformamide (DMF) | Not Specified | 1,020,000 - 1,230,000 (M_w) | 1.9 - 2.2 | researchgate.net |

These findings from acrylonitrile studies demonstrate that anionic polymerization can produce high molecular weight polymers with varying polydispersity depending on the initiator and solvent system used. researchgate.netresearchgate.net Similar control and outcomes would be the goal of any investigation into the anionic polymerization of this compound.

Derivatives and Structural Modifications of 3 3 Pyridinyl Acrylonitrile for Expanded Chemical Space

Synthesis of Substituted 3-(3-Pyridinyl)acrylonitrile Analogs

The generation of a library of substituted this compound analogs is crucial for systematic studies of its chemical and biological properties. Synthetic efforts have focused on introducing a wide range of functional groups at both the pyridine (B92270) ring and the acrylonitrile (B1666552) moiety.

The pyridine ring of this compound offers several positions for substitution, which can significantly influence the electronic properties of the entire molecule. Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.net While the acrylonitrile group itself is not a classical DMG, strategic placement of a DMG on the pyridine ring would enable selective functionalization at the C-2 or C-4 positions. For instance, a hydroxyl or a protected amine group at a position ortho to the desired lithiation site could direct the metalation.

Another important method for functionalizing the pyridine ring is through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. For example, the synthesis of 2,3-disubstituted pyridine compounds can be achieved via anhydrous diazotization of 3-aminopyridines, followed by reaction with a suitable nucleophile. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are also extensively used to introduce new carbon-carbon bonds at various positions of the pyridine ring. e3s-conferences.org The Negishi cross-coupling, in particular, is known for its broad functional group tolerance and its effectiveness in forging linkages to heteroarenes. rsc.org This would involve the preparation of a halo-substituted this compound, which can then be coupled with a variety of organozinc reagents. rsc.org

Recent advancements have also highlighted methods for the C-4 functionalization of pyridines. One such approach involves the use of n-butylsodium to achieve selective deprotonation at the C-4 position, overcoming the typical C-2 selectivity observed with organolithium bases. organic-chemistry.org The resulting 4-sodiopyridine can then react with various electrophiles. organic-chemistry.org This strategy could potentially be applied to this compound to introduce substituents at the C-4 position of the pyridine ring.

| Method | Position of Functionalization | Key Reagents/Catalysts | Potential Substituents |

| Directed ortho Metalation (DoM) | C-2, C-4 | Organolithium reagents (e.g., n-BuLi), Directing Metalation Group (DMG) | Alkyl, silyl, carboxyl, etc. |

| Nucleophilic Aromatic Substitution (SNAr) | Various | Diazonium salts, Nucleophiles (e.g., alcohols) | Alkoxy, etc. |

| Palladium-Catalyzed Cross-Coupling (e.g., Negishi) | Various | Palladium catalyst, Organozinc reagents | Aryl, alkyl, vinyl, etc. |

| C-4 Sodiopyridine Formation | C-4 | n-Butylsodium, Electrophiles | Alkyl, aryl, etc. |

The acrylonitrile backbone provides two main sites for modification: the α,β-unsaturated double bond and the nitrile group. The double bond can undergo a variety of addition reactions. For instance, Michael addition of nucleophiles to the β-carbon is a common transformation. The nitrile group is also a versatile functional handle that can be converted into other functionalities.

The synthesis of substituted aryl acrylonitriles can be achieved through palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. e3s-conferences.org This methodology allows for the introduction of various substituents on the carbon atoms of the double bond. For example, reacting a substituted 3-pyridylacetonitrile (B123655) with a substituted vinyl bromide in the presence of a palladium catalyst can yield a range of α- and/or β-substituted this compound derivatives. e3s-conferences.org

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The conversion of the nitrile group in poly(styrene-stat-acrylonitrile) to a 2,4-diamino-1,3,5-triazine moiety has been reported, showcasing a potential transformation for the nitrile group in this compound. acs.org Furthermore, acrylonitrile and its derivatives are known to act as dienophiles in Diels-Alder reactions, which could be a route to more complex, cyclic structures. wikipedia.org

| Modification Site | Reaction Type | Key Reagents/Conditions | Resulting Functional Group/Structure |

| β-Carbon | Michael Addition | Nucleophiles (e.g., amines, thiols) | β-Substituted propionitrile |

| α,β-Double Bond | Diels-Alder Reaction | Dienes | Cyclohexene (B86901) derivatives |

| Nitrile Group | Hydrolysis | Acid or base | Carboxylic acid, Amide |

| Nitrile Group | Reduction | Reducing agents (e.g., LiAlH4) | Primary amine |

| α- and/or β-Carbon | Pd-catalyzed α-alkenylation | Pd catalyst, substituted vinyl halides | α- and/or β-substituted acrylonitrile |

Design and Synthesis of Conformationally Restricted or Rigidified Derivatives

Introducing conformational rigidity into a molecule can have profound effects on its biological activity and physical properties by reducing the entropic penalty upon binding to a target and by locking it into a specific, bioactive conformation. For this compound, this can be achieved by incorporating the flexible acrylonitrile backbone into a cyclic system.

One approach to creating rigidified analogs is through intramolecular cyclization reactions. For example, a strategically placed functional group on the pyridine ring could react with the acrylonitrile moiety. An intramolecular Heck reaction could be envisioned if a halide is present at the C-4 position of the pyridine ring, leading to a fused ring system. Another possibility is an intramolecular Michael addition, where a nucleophilic group on the pyridine ring attacks the β-carbon of the acrylonitrile.

The synthesis of tetrahydroquinolines from related structures suggests potential pathways for creating rigid analogs. rsc.orgorganic-chemistry.orgmdpi.comnih.gov For instance, a reaction cascade involving the reduction of a nitro group on the pyridine ring followed by cyclization onto the acrylonitrile moiety could lead to a fused piperidine (B6355638) ring, effectively creating a tetrahydro-naphthyridine derivative. The synthesis of fused pyridines and piperidines through various cyclization strategies is a well-established field that can be adapted for the rigidification of this compound. researchgate.net

Diels-Alder reactions of this compound with a suitable diene can also lead to the formation of a cyclohexene ring, thereby restricting the conformation of the original acrylonitrile backbone. libretexts.org The stereochemistry of the resulting bicyclic system can be controlled by the choice of diene and reaction conditions.

| Rigidification Strategy | Key Reaction Type | Potential Starting Material | Resulting Structure |

| Intramolecular Cyclization | Intramolecular Heck Reaction | 4-Halo-3-(3-pyridinyl)acrylonitrile | Fused bicyclic system |

| Intramolecular Cyclization | Intramolecular Michael Addition | Pyridine with a nucleophilic substituent | Fused heterocyclic system |

| Cycloaddition | Diels-Alder Reaction | This compound and a diene | Cyclohexene-fused pyridine |

| Reductive Cyclization | Reduction and Cyclization | Nitro-substituted pyridinylacrylonitrile | Tetrahydro-naphthyridine derivative |

Influence of Structural Modifications on Reaction Pathways and Synthetic Utility

Electron-donating groups on the pyridine ring increase the electron density of the ring, making it more susceptible to electrophilic attack and potentially influencing the reactivity of the acrylonitrile double bond through resonance. Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles but can activate it for nucleophilic aromatic substitution. The position of the nitrogen atom in the pyridine ring also plays a crucial role in directing the reactivity of the molecule. researchgate.net

Modifications to the acrylonitrile backbone also alter the molecule's reactivity. The introduction of substituents on the double bond can influence the stereoselectivity of addition reactions and can sterically hinder or electronically modify the reactivity of the nitrile group. Converting the nitrile group to other functionalities, such as an amide or a carboxylic acid, completely changes the chemical nature of that part of the molecule, opening up new avenues for further synthetic transformations, such as peptide couplings or esterifications.

The creation of conformationally restricted analogs can lead to novel reactivity. For example, the strain in a newly formed ring system can be exploited in subsequent reactions. Furthermore, the fixed spatial arrangement of functional groups in a rigid analog can facilitate intramolecular reactions that are not possible with the flexible parent molecule. Ultimately, the ability to systematically modify the structure of this compound enhances its value as a versatile scaffold for the synthesis of a diverse range of complex molecules with tailored properties.

Advanced Spectroscopic and Computational Methodologies in the Characterization and Study of 3 3 Pyridinyl Acrylonitrile

Application of High-Resolution Spectroscopic Techniques for Mechanistic Insights

High-resolution spectroscopic methods are indispensable for elucidating the mechanisms of chemical reactions, allowing for the observation of transient species and the kinetic profiling of product formation.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. optibrium.com It allows for the simultaneous tracking of reactant consumption, intermediate formation, and product generation without altering the reaction conditions. For the synthesis of 3-(3-Pyridinyl)acrylonitrile, likely via a Knoevenagel condensation between 3-pyridinecarboxaldehyde (B140518) and malononitrile (B47326), in-situ NMR provides a continuous view of the reaction progress. wikipedia.orgsci-hub.se

By setting up the reaction directly within an NMR tube inside the spectrometer, spectra can be acquired at regular intervals. cardiff.ac.uk Researchers can monitor the decrease in the signal intensity of the aldehydic proton of 3-pyridinecarboxaldehyde and the methylene (B1212753) protons of malononitrile. Concurrently, the emergence and increase in the intensity of signals corresponding to the vinylic and aromatic protons of this compound can be quantified. This data allows for the determination of reaction kinetics, including reaction order and rate constants, and can help optimize reaction conditions such as temperature, catalyst loading, and reaction time. nih.gov

| Time (minutes) | Relative Intensity of 3-Pyridinecarboxaldehyde (aldehyde proton, ~10.1 ppm) | Relative Intensity of this compound (vinyl proton, ~7.6 ppm) |

| 0 | 100% | 0% |

| 15 | 65% | 35% |

| 30 | 38% | 62% |

| 60 | 12% | 88% |

| 120 | <2% | >98% |

Table 1: Hypothetical in-situ ¹H NMR data for the synthesis of this compound, illustrating the conversion of starting material to product over time.

Advanced mass spectrometry (MS), particularly using soft ionization techniques like Electrospray Ionization (ESI), is crucial for identifying reaction components, including short-lived intermediates and final products. nih.gov In the context of the Knoevenagel condensation to form this compound, ESI-MS can provide direct evidence for the reaction mechanism. rsc.org

The reaction mixture can be analyzed at different time points, allowing for the detection of the protonated molecule of the final product, this compound ([M+H]⁺). Furthermore, key intermediates, which may be unstable or present in low concentrations, can be intercepted and identified. For instance, the initial carbanion of malononitrile and the subsequent aldol-type addition intermediate (before the final dehydration step) could potentially be observed. Tandem mass spectrometry (MS/MS) experiments can be performed on these detected ions. By inducing fragmentation, MS/MS provides structural information that confirms the identity of the product and helps to characterize the structure of any observed intermediates. nih.govmdpi.com

| Compound | Formula | Expected Exact Mass | Expected m/z for [M+H]⁺ |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | 107.0371 | 108.0449 |

| Malononitrile | C₃H₂N₂ | 66.0218 | 67.0296 |

| Knoevenagel Adduct (pre-dehydration) | C₉H₇N₃O | 173.0589 | 174.0667 |

| This compound | C₉H₆N₂ | 154.0531 | 155.0609 |

Table 2: Expected mass spectrometric data for reactants, a potential intermediate, and the final product in the synthesis of this compound.

Computational Chemistry Approaches for Understanding Electronic Structure and Reactivity

Computational chemistry provides a theoretical lens to examine the intrinsic properties of molecules, complementing experimental findings with detailed energetic and structural data.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to predict the geometric and electronic properties of molecules. physchemres.org For this compound, DFT calculations can determine its lowest-energy three-dimensional structure (ground state), providing optimized bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculated parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

DFT is also employed to map out the entire energy landscape of a reaction, such as the Knoevenagel condensation. By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy barriers for each step, allowing for a theoretical prediction of the reaction kinetics and mechanism. Additionally, DFT can compute vibrational frequencies, which can be used to simulate an infrared (IR) spectrum of the molecule. youtube.comyoutube.com This theoretical spectrum is invaluable for interpreting experimental IR data and assigning specific vibrational modes to observed absorption bands.

| Parameter | Bond/Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C≡N | ~1.158 Å |

| Bond Length (Å) | C=C (vinyl) | ~1.345 Å |

| Bond Length (Å) | C-C (vinyl-pyridyl) | ~1.460 Å |

| Bond Angle (°) | C=C-CN | ~121.5° |

| Bond Angle (°) | C-C=C (pyridyl side) | ~122.8° |

| Dihedral Angle (°) | Pyridyl Ring - Vinyl Group | ~5-15° (slight twist from planarity) |

Table 3: Representative geometric parameters for this compound calculated using DFT. Note: These are typical values for similar conjugated systems and serve as illustrative examples.

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the exploration of a molecule's dynamic behavior. nih.govresearchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. biorxiv.org

For this compound, MD simulations are particularly useful for conformational analysis. The molecule possesses rotational freedom around the single bond connecting the pyridine (B92270) ring and the acrylonitrile (B1666552) group. MD can simulate this rotation, revealing the preferred dihedral angles and the energy barriers between different conformations (rotamers). This provides insight into the molecule's flexibility and the distribution of shapes it adopts in solution at a given temperature. Furthermore, MD can simulate the molecule in the presence of explicit solvent molecules (e.g., water, ethanol), mapping the specific intermolecular interactions such as hydrogen bonds and van der Waals forces. sut.ac.th Understanding these interactions is key to explaining solubility, reactivity, and aggregation behavior. researchgate.netnih.gov

Quantum chemical calculations are highly effective for predicting key reactivity parameters. nih.gov The pKa, a measure of acidity, is a critical property of the pyridinyl moiety. The nitrogen atom on the pyridine ring can be protonated, and its pKa can be accurately predicted using thermodynamic cycles in combination with DFT and appropriate solvation models. acs.org Studies on substituted pyridinium (B92312) ions have benchmarked various computational methods, achieving root-mean-square errors of less than one pKa unit compared to experimental values. optibrium.comacs.org This predictive power is essential for understanding the molecule's behavior in different pH environments.

The acrylonitrile portion of the molecule acts as a Michael acceptor, making it susceptible to nucleophilic attack. The electrophilicity of the β-carbon in this α,β-unsaturated system can be quantified computationally. researchgate.net Methods have been developed to calculate the reaction energies of nitriles with model nucleophiles (e.g., methanethiol (B179389) as a proxy for cysteine). researchgate.net A more negative reaction energy indicates higher electrophilicity and greater reactivity toward nucleophiles. This allows for a quantitative assessment of the molecule's susceptibility to Michael addition reactions, a crucial aspect of its chemical reactivity profile.

| Computational Method | Basis Set/Model | Application | Typical Accuracy (RMSE vs. Experiment) | Reference |

| DFT (B3LYP, M06-2X) | Combined with PCM solvation model | pKa of Pyridines | < 0.8 pKa units | acs.org |

| DFT (Hybrid Functionals) | Implicit solvation models | pKa of Pyridines | < 1.0 pKa units | acs.org |

| Semi-empirical (e.g., AM1) | Combined with Machine Learning | pKa of diverse drugs | 0.7 - 1.0 pKa units | optibrium.com |

| GFN2-xTB / GNN | QM features with Graph Neural Network | Micro-pKa prediction | 0.5 - 0.8 pKa units | nih.govchemrxiv.org |

Table 4: Summary and performance of various quantum chemical methods for the prediction of pKa values for pyridine derivatives and related compounds.

Strategic Applications of 3 3 Pyridinyl Acrylonitrile in Heterocyclic and Complex Molecule Synthesis Research

Role as a Versatile Building Block in the Construction of Nitrogen-Containing Heterocycles

The strategic placement of a nucleophilic pyridine (B92270) nitrogen and an electrophilic acrylonitrile (B1666552) unit within the same molecule renders 3-(3-Pyridinyl)acrylonitrile an ideal starting material for constructing diverse heterocyclic scaffolds.

Synthesis of Pyridine Ring Annulation Products

The pyridine motif within this compound can participate in annulation reactions, leading to the formation of fused polycyclic aromatic systems. These reactions often involve the initial activation of the pyridine ring, followed by cyclization with a suitable partner. A notable strategy involves the [3+3] annulation of ketones with oxime acetates, catalyzed by copper, to yield a variety of pyridine derivatives. researchgate.net This method provides a convenient route to unsymmetrical 2,6-diarylpyridines. researchgate.net Furthermore, substrate-controlled regiodivergent annulation reactions, such as the [3+3] and [4+2] annulations of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, have been developed to construct chiral heterocyclic frameworks. nih.gov These reactions proceed through distinct mechanistic pathways, with the [3+3] annulation involving a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization. nih.gov

Precursor for Indolizidines, Quinolizidines, and Related Fused Systems

The reactivity of the acrylonitrile portion of this compound allows for its use as a key building block in the synthesis of indolizidine and quinolizidine (B1214090) alkaloids. These fused bicyclic systems are prevalent in numerous natural products with significant biological activities. nih.gov The general synthetic strategy involves a Michael addition to the α,β-unsaturated nitrile, followed by intramolecular cyclization and subsequent transformations to construct the desired bicyclic core. While specific examples detailing the direct use of this compound for these specific alkaloids in the provided search results are limited, the fundamental reactivity of the acrylonitrile moiety is well-established for such transformations. The biosynthesis of indolizidines often involves large modular enzymes known as polyketide synthases (PKSs). nih.gov

Formation of Pyrazoles, Pyrimidines, and Other Heterocycles from Nitrile Reactivity

The nitrile group in this compound is a versatile functional handle for the construction of various five- and six-membered heterocycles.

Pyrazoles: The reaction of α,β-unsaturated nitriles with hydrazine (B178648) derivatives is a classical and efficient method for pyrazole (B372694) synthesis. For instance, a one-pot synthesis of N-trifluoromethyl pyrazoles has been developed from the reaction of β-ketonitriles with trifluoromethylhydrazine. acs.org This approach highlights the utility of the nitrile group in forming the pyrazole ring.

Pyrimidines: The synthesis of pyrimidines can be achieved through the reaction of compounds containing a dicarbonyl or equivalent functionality with amidines, urea, or guanidine. wikipedia.orgnih.gov The acrylonitrile moiety in this compound can be transformed into a β-dicarbonyl equivalent through various synthetic manipulations, thereby serving as a precursor for pyrimidine (B1678525) ring formation. For example, pyrido[2,3-d]pyrimidines, which are of interest for their potential anticancer properties, can be synthesized via a microwave-assisted cyclocondensation of an α,β-unsaturated ester, an amidine, and malononitrile (B47326) or cyanoacetate. nih.gov

Integration into Multi-Component Reactions (MCRs) for Rapid Scaffold Diversity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are powerful tools for generating molecular diversity. The reactive nature of this compound makes it an excellent candidate for inclusion in MCRs. For example, the Petasis three-component reaction, involving hydroxy aldehydes, amines, and boronic acids, is a well-established MCR for creating diverse scaffolds. broadinstitute.org The pyridine and acrylonitrile functionalities of this compound could potentially participate in novel MCRs to rapidly generate libraries of complex molecules. The development of a versatile three-component reaction leading to pyridinium (B92312) pyrazol-3-olate inner salts demonstrates the power of MCRs in synthesizing complex heterocyclic systems. nih.gov

Emerging Research Directions and Future Challenges in 3 3 Pyridinyl Acrylonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

A primary challenge in contemporary chemical synthesis is the development of processes that are not only high-yielding but also environmentally benign and economically viable. For 3-(3-Pyridinyl)acrylonitrile and its derivatives, research is moving beyond traditional methods like the Knoevenagel condensation evitachem.com, towards more advanced and sustainable catalytic systems.

Future efforts will likely focus on:

Palladium-Catalyzed Cross-Coupling: Recent advancements have demonstrated that palladium-catalyzed α-alkenylation of arylacetonitriles is a highly efficient method for creating aryl acrylonitriles, achieving yields of up to 95%. nih.gov Adapting these Pd/NIXANTPHOS catalyst systems for the synthesis of this compound could provide a powerful and scalable route from readily available precursors. nih.gov

One-Pot, Multi-Component Reactions: The development of one-pot, three-component reactions for synthesizing related heterocyclic systems, such as 3-sulfonyl-2-aminopyridines, highlights a promising direction. acs.org Such strategies, which combine multiple reaction steps into a single operation without isolating intermediates, significantly improve process efficiency, reduce waste, and can often be performed under milder conditions. acs.org Applying this logic to construct the this compound framework could streamline its production.

Bio-Based Feedstocks: A paradigm shift in chemical manufacturing involves the use of renewable resources instead of petrochemicals. acs.org Research by the National Renewable Energy Laboratory (NREL) has established a novel, high-yield (98%) process to produce acrylonitrile (B1666552) from 3-hydroxypropionic acid (3-HP), which can be derived from the fermentation of sugars. nrel.govresearchgate.net This hybrid biological-catalytic approach avoids the toxic byproducts and price volatility associated with traditional petroleum-based methods. nrel.gov A significant future challenge will be to adapt such bio-based routes to create pyridinyl-containing precursors, paving the way for a truly sustainable synthesis of this compound.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Reference |

| Palladium-Catalyzed Alkenylation | Uses a Palladium/NIXANTPHOS catalyst system with arylacetonitriles. | High efficiency and yields (up to 95%), broad substrate scope. | nih.gov |

| One-Pot, Three-Component Reaction | Combines multiple reactants in a single step to form complex products. | Increased process efficiency, reduced waste, high purity products without chromatography. | acs.org |

| Hybrid Biological-Catalytic Process | Utilizes bio-derived feedstocks like 3-hydroxypropionic acid. | Sustainable, eliminates toxic byproducts (e.g., hydrogen cyanide), high yields. | nrel.govresearchgate.net |

| Green Cyanation from Biomass | Synthesis from lignin-derived aromatics using microwave-assisted heating. | Utilizes renewable resources, avoids petrochemical precursors. | acs.org |

Exploration of Uncharted Reactivity Patterns and Transformation Pathways

The this compound molecule contains multiple reactive sites: the carbon-carbon double bond, the nitrile group, and the pyridine (B92270) ring. While some transformations are known, a vast area of its reaction chemistry remains unexplored. Future research will likely delve into novel transformation pathways to generate a diverse library of derivatives.

Key areas for exploration include:

Advanced Olefin Functionalization: The electron-deficient C=C double bond is a prime site for a variety of transformations beyond simple additions. Methods like catalyzed asymmetric dihydroxylation, epoxidation, and aziridination could be employed to introduce chiral centers and create complex molecular architectures. mdpi.com Furthermore, exploring haloamination reactions could provide direct access to vicinal haloamines, which are versatile intermediates in medicinal chemistry. mdpi.com

Nitrile Group Manipulations: The nitrile group is a versatile functional handle. While its hydrolysis to carboxylic acids or reduction to amines are standard transformations, more complex cyclization reactions are possible. For instance, cascade reactions involving the nitrile group could be designed to build fused heterocyclic systems, a common motif in pharmacologically active compounds.

Pyridine Ring Chemistry: The pyridine nitrogen offers a site for N-oxidation or quaternization, which can modulate the electronic properties and biological activity of the molecule. Additionally, the pyridine ring itself can be functionalized further, although this can be challenging.

In Vitro Transformations: Understanding how the molecule is metabolized or transformed in biological systems can provide insights into its potential applications and liabilities. Studies have shown that acrylonitrile can induce morphological transformations in cells, indicating its reactivity in a biological context. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound and its subsequent derivatization are well-suited for this technological shift.

Continuous Flow Synthesis: Flow microreactors provide superior heat and mass transfer, allowing for reactions to be run at higher temperatures and pressures safely. rsc.org This has been successfully applied to the anionic polymerization of acrylonitrile researchgate.net and the synthesis of complex anticancer drugs containing heterocyclic cores. nih.gov Implementing a flow process for the synthesis of this compound could lead to higher yields, better process control, and easier scale-up. nih.gov The use of chemically resistant 3D-printed reactors, such as those made from PEEK, allows for the rapid fabrication of custom, cost-effective flow equipment. rsc.org

Automated Synthesis: Coupling flow reactors with automated platforms for reaction screening and optimization can dramatically accelerate the discovery of new derivatives. An automated system could rapidly vary substrates, catalysts, and reaction conditions to explore the uncharted reactivity patterns discussed previously, generating large libraries of novel compounds for biological or materials screening.

Theoretical Predictions Guiding the Design of Novel Reactions and Derivatives

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental design, saving significant time and resources.

Mechanism and Reactivity Studies: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the feasibility of novel transformations. researchgate.net For example, DFT calculations can elucidate reaction mechanisms, as demonstrated in the study of proton shifts in related alkenoic acid derivatives. researchgate.net Similarly, Bond Dissociation Energy (BDE) analysis can guide the selection of reaction conditions for selective bond cleavage and formation. acs.org

Design of Novel Derivatives: Molecular docking simulations are instrumental in rational drug design. rsc.org By modeling the interaction of potential this compound derivatives with the active sites of biological targets like kinases, researchers can prioritize the synthesis of compounds with the highest predicted activity. rsc.orggoogle.com This approach has been used to design potent inhibitors based on pyrimidine (B1678525) and furopyrimidine scaffolds. rsc.orggoogle.com

Predicting Material Properties: Theoretical models can also predict the electronic and photophysical properties of new molecules, guiding the design of derivatives for materials science applications, such as organic electronics or sensors.

Potential for Integration into Advanced Materials Research through Polymerization or Surface Modification Studies

The unique structure of this compound makes it an attractive monomer for the creation of advanced functional polymers and materials.

Functional Polymers: Acrylonitrile is the primary monomer for polyacrylonitrile (B21495) (PAN), a precursor to high-strength carbon fibers. researchgate.net The copolymerization of acrylonitrile with other monomers is a common strategy to tailor polymer properties. google.come3s-conferences.org Creating homopolymers or copolymers of this compound would introduce the pyridine moiety into the polymer backbone. This could impart new properties such as:

Enhanced Thermal Stability: Pyridyl-pyridyl interactions can contribute to the thermal stability of materials, as seen in pyridyl-appended acrylonitrile crystals. nih.gov

Metal Coordination: The basic nitrogen of the pyridine ring can act as a coordination site for metal ions, opening applications in catalysis, sensing, or the creation of metal-organic frameworks.

Modified Solubility and Adhesion: The polar pyridine group would alter the solubility and surface adhesion properties of the resulting polymer compared to standard PAN.

Advanced Optical Materials: Recent research has shown that pyridyl-appended acrylonitrile π-conjugated molecules can form thermally stable organic crystals with properties suitable for amplified spontaneous emission (ASE), a key requirement for organic lasers. nih.gov This suggests that this compound and its derivatives are promising candidates for the development of novel solid-state luminescent materials and optoelectronic devices. nih.gov

Surface Modification: The molecule could be used to functionalize the surfaces of other materials. By grafting it onto a substrate, the pyridine and nitrile groups could be used to alter surface energy, introduce specific binding sites, or act as anchor points for further chemical modifications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-Pyridinyl)acrylonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Knoevenagel condensation between 3-pyridinecarboxaldehyde and cyanoacetic acid derivatives. Base catalysts (e.g., sodium ethoxide) or Lewis acids (e.g., AlCl₃) are typically used. Optimization involves adjusting temperature (40–80°C), solvent polarity (DMF or ethanol), and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Reaction progress can be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Expect peaks for pyridinyl protons (δ 7.3–8.8 ppm, multiplet) and acrylonitrile vinyl protons (δ 6.5–7.2 ppm, doublets).

- ¹³C NMR : A nitrile carbon signal at ~115–120 ppm and pyridine carbons at 120–150 ppm.

- IR : Strong C≡N stretch at ~2220 cm⁻¹ and aromatic C=C stretches at ~1600 cm⁻¹. Compare with reference spectra in databases like PubChem or literature .

Q. What solvents and storage conditions are recommended for this compound?

- Methodology : Use anhydrous DMSO or DMF for dissolution due to its polar nature. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or polymerization. Avoid exposure to moisture and strong acids/bases, which may degrade the nitrile group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Calculate HOMO/LUMO energies to identify electron-donating/accepting sites. Pyridine nitrogen and acrylonitrile groups are key reactive centers.

- Use Fukui functions and dual descriptor analysis to map nucleophilic/electrophilic regions.

- Validate theoretical results with experimental data (e.g., corrosion inhibition efficiency or spectroscopic shifts) .

Q. What strategies resolve contradictions between experimental inhibition efficiencies and computational predictions for acrylonitrile derivatives?

- Methodology :

- Perform sensitivity analysis on DFT parameters (e.g., basis sets, solvation models).

- Cross-validate with electrochemical impedance spectroscopy (EIS) or polarization curves in corrosion studies.

- Develop QSPR models incorporating steric effects, electron density, and adsorption thermodynamics .

Q. How can this compound be functionalized for pharmaceutical applications?

- Methodology :

- Click Chemistry : Introduce triazole moieties via Huisgen cycloaddition with azides.

- Nitrile Transformations : Reduce to primary amines (H₂/Pd) or hydrolyze to carboxylic acids (H₂SO₄/H₂O).

- Biological Screening : Test derivatives against kinase targets (e.g., p38 MAPK) using enzyme inhibition assays and molecular docking .

Q. What catalytic systems enhance the reactivity of acrylonitrile derivatives in C–C bond formation?

- Methodology :

- Use Ru or Pd complexes (e.g., [RuCl₂(PPh₃)₃]) for Heck coupling or hydrogenation.

- Optimize ligand design (e.g., phosphine-pyridine hybrids) to stabilize transition states.

- Monitor reaction kinetics via in situ FTIR or GC-MS to identify intermediates .

Key Recommendations for Researchers

- Experimental Design : Prioritize reproducibility by documenting solvent purity, catalyst batches, and reaction atmosphere.

- Data Validation : Use multiple spectroscopic techniques (e.g., HSQC NMR for carbon-proton correlation) to confirm structure.

- Computational Cross-Checking : Compare DFT results with higher-level methods (e.g., MP2 or CCSD) for critical electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。